molecular formula C13H14F2N2O2 B13895816 Tert-butyl 6-(difluoromethyl)indazole-1-carboxylate

Tert-butyl 6-(difluoromethyl)indazole-1-carboxylate

Cat. No.: B13895816
M. Wt: 268.26 g/mol
InChI Key: PSMKMIQFXYHKDH-UHFFFAOYSA-N
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Description

Tert-butyl 6-(difluoromethyl)indazole-1-carboxylate is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(difluoromethyl)indazole-1-carboxylate typically involves the reaction of indazole derivatives with tert-butyl chloroformate and difluoromethylating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(difluoromethyl)indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Scientific Research Applications

Tert-butyl 6-(difluoromethyl)indazole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 6-(difluoromethyl)indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-(difluoromethyl)indazole-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14F2N2O2

Molecular Weight

268.26 g/mol

IUPAC Name

tert-butyl 6-(difluoromethyl)indazole-1-carboxylate

InChI

InChI=1S/C13H14F2N2O2/c1-13(2,3)19-12(18)17-10-6-8(11(14)15)4-5-9(10)7-16-17/h4-7,11H,1-3H3

InChI Key

PSMKMIQFXYHKDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(F)F)C=N1

Origin of Product

United States

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